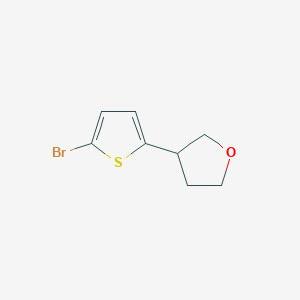

2-Bromo-5-(tetrahyfuran-3-yl)thiophene

説明

The exact mass of the compound 2-Bromo-5-(tetrahyfuran-3-yl)thiophene is 231.95575 g/mol and the complexity rating of the compound is 142. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-5-(tetrahyfuran-3-yl)thiophene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-(tetrahyfuran-3-yl)thiophene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(5-bromothiophen-2-yl)oxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrOS/c9-8-2-1-7(11-8)6-3-4-10-5-6/h1-2,6H,3-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFPRUGARNXXTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1C2=CC=C(S2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701290643 | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159821-33-6 | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159821-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-thienyl)tetrahydrofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701290643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene

An In-Depth Technical Guide to the : A Key Building Block for Pharmaceutical Innovation

Executive Summary

2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure combines the versatile thiophene core, a privileged scaffold in numerous pharmaceuticals, with a tetrahydrofuran (THF) moiety, which can enhance pharmacokinetic properties such as solubility and metabolic stability. This guide provides a comprehensive, scientifically-grounded methodology for the synthesis of this valuable building block. We detail a robust two-stage synthetic strategy, beginning with the synthesis of the precursor 3-(thiophen-2-yl)tetrahydrofuran, followed by a highly regioselective bromination. This document offers in-depth mechanistic insights, step-by-step experimental protocols, purification techniques, and troubleshooting advice to enable researchers and drug development professionals to reliably produce this compound for their research and discovery pipelines.

Introduction: The Strategic Value of Substituted Thiophenes

Thiophene and its derivatives are cornerstones in the world of heterocyclic chemistry, renowned for their wide-ranging pharmacological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties.[1][2] Their structural similarity to benzene allows them to act as bioisosteres, while their unique electronic properties offer distinct opportunities for molecular design.[3] The incorporation of an aliphatic heterocycle like tetrahydrofuran can be a strategic move in drug design to modulate a molecule's polarity, improve its aqueous solubility, and reduce unwanted metabolic transformations, thereby enhancing its overall drug-like profile.

The target molecule, 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene, serves as a versatile intermediate. The bromine atom provides a reactive handle for a variety of carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Sonogashira couplings.[1][4][5] This enables the straightforward introduction of diverse molecular fragments, making it an ideal starting point for constructing libraries of complex molecules in drug discovery programs. This guide presents a logical and validated pathway to its synthesis, emphasizing causality, reproducibility, and safety.

Synthetic Strategy: A Retrosynthetic Approach

A sound synthetic plan requires careful consideration of bond disconnections to identify reliable and high-yielding reactions. For 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene, two primary retrosynthetic pathways can be envisioned:

-

Pathway A (C-C Bond Formation): Disconnecting the thiophene-THF bond, suggesting a coupling reaction between a 2,5-dibromothiophene and a tetrahydrofuran-3-yl organometallic reagent.

-

Pathway B (C-Br Bond Formation): Disconnecting the C-Br bond, which points to the bromination of a 2-(tetrahydrofuran-3-yl)thiophene precursor.

Rationale for Strategy Selection:

Pathway B is selected as the superior strategy. The bromination of 2-substituted thiophenes with electrophilic bromine sources like N-Bromosuccinimide (NBS) is a well-documented, high-yielding, and highly regioselective reaction. The electron-donating nature of the alkyl-substituted THF group directs the electrophilic substitution almost exclusively to the C-5 position (the other position alpha to the sulfur atom). This approach avoids potential issues with mono-coupling selectivity and harsh conditions that can be associated with Pathway A.

This leads to a two-stage synthesis:

-

Stage 1: Synthesis of the precursor, 2-(tetrahydrofuran-3-yl)thiophene.

-

Stage 2: Regioselective bromination to yield the final product.

Stage 1 Protocol: Synthesis of 2-(Tetrahydrofuran-3-yl)thiophene

The precursor is synthesized via a Grignard reaction between 2-thienylmagnesium bromide and tetrahydrofuran-3-one, followed by the deoxygenation of the resulting tertiary alcohol.

Mechanistic Considerations

The first step involves the formation of a Grignard reagent, a potent carbon-based nucleophile, from 2-bromothiophene and magnesium metal in an ethereal solvent like THF.[6] This organometallic species then attacks the electrophilic carbonyl carbon of tetrahydrofuran-3-one. The subsequent deoxygenation of the tertiary alcohol can be achieved through various methods, such as a Barton-McCombie reaction, although for simplicity, a one-pot reduction using triethylsilane and a strong acid like trifluoroacetic acid (ionic hydrogenation) is proposed here as an effective method.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

2-Bromothiophene

-

Anhydrous Tetrahydrofuran (THF)

-

Tetrahydrofuran-3-one

-

Triethylsilane (TES)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer under a nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Add a single crystal of iodine to activate the magnesium surface.

-

Add a solution of 2-bromothiophene (1.0 eq) in anhydrous THF via the dropping funnel. Gentle heating may be required to initiate the reaction.

-

Once initiated, add the remaining 2-bromothiophene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to reflux the mixture for 1 hour to ensure complete formation of 2-thienylmagnesium bromide.

-

-

Reaction with Ketone:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

Slowly add a solution of tetrahydrofuran-3-one (1.1 eq) in anhydrous THF dropwise, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Quench the reaction by the slow, careful addition of saturated aqueous NH₄Cl solution.

-

-

Work-up and Intermediate Isolation (Optional):

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude tertiary alcohol can be taken to the next step directly or purified by column chromatography if necessary.

-

-

Reductive Deoxygenation:

-

Dissolve the crude alcohol from the previous step in dichloromethane (DCM).

-

Cool the solution to 0 °C and add triethylsilane (3.0 eq).

-

Slowly add trifluoroacetic acid (TFA) (5.0 eq) dropwise.

-

Allow the reaction to stir at room temperature overnight.

-

Carefully quench the reaction by pouring it into a stirred, saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield 2-(tetrahydrofuran-3-yl)thiophene.

-

Stage 2 Protocol: Regioselective Bromination

This final step leverages the high reactivity and selectivity of N-bromosuccinimide for the bromination of electron-rich thiophenes.[7]

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The thiophene ring acts as the nucleophile, attacking the electrophilic bromine of the NBS. The tetrahydrofuran-3-yl substituent is an electron-donating group (by induction), which activates the thiophene ring towards substitution. This activation is most pronounced at the two positions alpha to the sulfur atom (C2 and C5). Since the C2 position is already substituted, the substitution occurs exclusively at the vacant C5 position, leading to the desired product with high regioselectivity.

Detailed Experimental Protocol

Materials:

-

2-(Tetrahydrofuran-3-yl)thiophene

-

N-Bromosuccinimide (NBS)

-

Anhydrous N,N-Dimethylformamide (DMF) or THF[7]

-

Deionized water

-

Diethyl ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup:

-

In a round-bottom flask protected from light, dissolve 2-(tetrahydrofuran-3-yl)thiophene (1.0 eq) in anhydrous DMF.

-

Cool the solution to 0 °C in an ice-water bath under a nitrogen atmosphere.

-

-

Bromination:

-

Add N-bromosuccinimide (1.05 eq) portion-wise over 30 minutes, ensuring the internal temperature remains below 5 °C.[7]

-

Stir the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Work-up and Purification:

-

Pour the reaction mixture into deionized water and extract with diethyl ether (3x).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate (to quench any remaining bromine), saturated aqueous sodium bicarbonate, and brine.[7]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a non-polar eluent (e.g., hexane or a hexane/ethyl acetate gradient) to yield pure 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene.[8]

-

Data Summary and Visualization

Table 1: Reagent Summary for Bromination Stage

| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |

| 2-(Tetrahydrofuran-3-yl)thiophene | ~154.23 | 1.0 | 1.54 g |

| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 1.87 g |

| Anhydrous DMF | 73.09 | Solvent | ~50 mL |

Workflow Visualization

The following diagram illustrates the complete synthetic workflow from commercially available starting materials to the final product.

Caption: Synthetic workflow for 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene.

Troubleshooting and Optimization

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Stage 1: Grignard formation fails or is slow | 1. Wet glassware or solvent. 2. Inactive magnesium surface. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Add an iodine crystal or a small amount of 1,2-dibromoethane to activate the Mg. |

| Stage 2: Incomplete Bromination | 1. Insufficient NBS. 2. Reaction time too short. 3. Deactivated NBS. | 1. Use a slight excess of NBS (1.05-1.1 eq). 2. Extend reaction time, monitoring by TLC. 3. Use freshly opened or properly stored NBS. |

| Stage 2: Formation of Dibromo byproduct | 1. Excess NBS used. 2. Reaction temperature too high. | 1. Use a stoichiometric amount of NBS (1.0 eq). 2. Maintain low temperature (0 °C) during NBS addition and reaction.[7] |

| Difficult Purification | 1. Close Rf values of product and impurities. | 1. Use a high-efficiency silica gel. 2. Try a different solvent system with lower polarity (e.g., pure hexane followed by a very shallow gradient).[8] |

Conclusion

This guide outlines a reliable and efficient two-stage synthesis for 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene, a key building block for pharmaceutical research. The strategy relies on a robust Grignard reaction followed by a highly regioselective electrophilic bromination. By providing detailed protocols, mechanistic explanations, and practical troubleshooting advice, this document serves as an authoritative resource for scientists and researchers. The successful synthesis of this intermediate opens the door to a multitude of subsequent cross-coupling reactions, enabling the rapid diversification and development of novel thiophene-based therapeutic agents.

References

- Benchchem. Technical Support Center: Synthesis of 2-Bromo-5-(2-ethylhexyl)thiophene.

- Benchchem. A Comparative Guide: Suzuki vs. Stille Coupling for the Synthesis of 2-[3-(bromomethyl)phenyl]thiophene.

- ACS Publications.

- DOI.

- MDPI. Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide.

- PMC. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit.

- PMC. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules.

- Benchchem. Technical Support Center: Purification of 2-Bromo-5-(2-ethylhexyl)thiophene.

- Academia.edu.

- MDPI. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies.

- Benchchem. Application Notes and Protocols for the Synthesis of 3-Substituted Thiophenes via Grignard Reaction.

- ACS Publications. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit | ACS Omega.

- Chemistry LibreTexts. 10.7: Reactions of Alkyl Halides - Grignard Reagents.

- PMC. Therapeutic importance of synthetic thiophene.

- Preprints.org.

Sources

- 1. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

2-Bromo-5-(tetrahydrofuran-3-yl)thiophene chemical properties

An In-depth Technical Guide to 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene: Synthesis, Properties, and Applications

Introduction

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science, recognized for their diverse biological activities and valuable electronic properties.[1][2][3][4] The thiophene scaffold is a privileged structure found in numerous FDA-approved drugs, including anti-inflammatory agents and antiplatelet therapies.[2][5] Similarly, the tetrahydrofuran (THF) ring is a prevalent motif in a wide array of bioactive natural products and is a key component in various therapeutic agents, contributing to favorable pharmacokinetic profiles.[6][7][8]

This technical guide focuses on the chemical properties, proposed synthesis, and potential applications of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene , a novel hybrid molecule that combines these two important pharmacophores. The presence of a bromine atom on the thiophene ring provides a versatile handle for further chemical elaboration through various cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules.[9][10][11] This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of this promising, yet underexplored, chemical entity.

Proposed Synthesis of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene

A robust and plausible synthetic route to 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene can be envisioned through a palladium-catalyzed cross-coupling reaction. The Negishi coupling, which involves the reaction of an organozinc reagent with an organic halide, is a particularly suitable method for this transformation due to its high functional group tolerance and broad scope.[12][13][14] The proposed synthesis starts from the commercially available 3-hydroxytetrahydrofuran.

Part 1: Synthesis of the Organozinc Reagent

The initial step involves the conversion of 3-hydroxytetrahydrofuran to a more reactive intermediate, 3-bromotetrahydrofuran, followed by the formation of the organozinc reagent.

Step 1: Bromination of 3-Hydroxytetrahydrofuran

The hydroxyl group of 3-hydroxytetrahydrofuran is first converted to a good leaving group, such as a tosylate, and then displaced with a bromide ion. Alternatively, direct bromination can be achieved using reagents like phosphorus tribromide (PBr₃).

Experimental Protocol:

-

To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in anhydrous diethyl ether at 0 °C under an inert atmosphere, add phosphorus tribromide (0.4 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring it onto ice water.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield 3-bromotetrahydrofuran, which can be purified by distillation.

Step 2: Formation of 3-(chlorozincio)tetrahydrofuran

The resulting 3-bromotetrahydrofuran is then converted into the corresponding organozinc reagent.

Experimental Protocol:

-

Activate zinc dust by stirring with a small amount of iodine in anhydrous tetrahydrofuran (THF) under an inert atmosphere until the iodine color disappears.

-

To the activated zinc, add a solution of 3-bromotetrahydrofuran (1.0 eq) in anhydrous THF dropwise.

-

The formation of the organozinc reagent can be initiated by gentle heating.

-

The resulting solution of 3-(chlorozincio)tetrahydrofuran is used directly in the subsequent coupling step.[12]

Part 2: Negishi Cross-Coupling Reaction

The final step is the palladium-catalyzed Negishi cross-coupling of the prepared organozinc reagent with 2,5-dibromothiophene. The higher reactivity of the bromine atom at the 2-position of the thiophene ring allows for a selective mono-coupling.[9]

Experimental Protocol:

-

In a separate flask, dissolve 2,5-dibromothiophene (1.2 eq) and a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%), in anhydrous THF under an inert atmosphere.[15]

-

To this solution, add the freshly prepared solution of 3-(chlorozincio)tetrahydrofuran (1.0 eq) dropwise at room temperature.[16]

-

Stir the reaction mixture at room temperature or heat to 50-60 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene.

Caption: Proposed synthetic workflow.

Physicochemical and Spectroscopic Properties

The following table summarizes the predicted physicochemical and spectroscopic properties of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene based on the known data of its constituent parts.

| Property | Predicted Value |

| Molecular Formula | C₈H₉BrOS |

| Molecular Weight | 233.12 g/mol |

| Appearance | Colorless to pale yellow oil or low-melting solid |

| Boiling Point | >200 °C (decomposes) |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, ethyl acetate); insoluble in water |

| ¹H NMR (CDCl₃, 400 MHz) | δ 6.9-7.1 (d, 1H, thiophene-H), δ 6.7-6.9 (d, 1H, thiophene-H), δ 3.8-4.1 (m, 3H, THF-CH₂O & THF-CHO), δ 3.5-3.8 (m, 2H, THF-CH₂), δ 2.0-2.4 (m, 2H, THF-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 140-145 (C-thiophene), δ 125-130 (C-thiophene), δ 120-125 (C-thiophene), δ 110-115 (C-Br), δ 70-75 (CH₂-O), δ 65-70 (CH-O), δ 40-45 (CH-thiophene), δ 30-35 (CH₂) |

| IR (neat, cm⁻¹) | 2950-2850 (C-H stretch), 1450-1400 (C=C stretch, thiophene), 1100-1050 (C-O-C stretch, ether), 700-600 (C-Br stretch) |

| Mass Spec (EI) | m/z 232/234 ([M]⁺, bromine isotopes), 153 ([M-Br]⁺), 71 ([C₄H₇O]⁺) |

Reactivity and Potential Applications

The chemical reactivity of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is primarily dictated by the 2-bromothiophene moiety. The bromine atom at the 2-position is susceptible to a variety of transformations, making this compound a versatile intermediate.[17]

Further Functionalization:

-

Cross-Coupling Reactions: The remaining bromine atom can readily participate in further Suzuki, Stille, or Sonogashira coupling reactions to introduce aryl, vinyl, or alkynyl substituents, respectively. This allows for the construction of extended π-conjugated systems or the attachment of other pharmacophores.[10][18][19]

-

Lithiation and Electrophilic Quench: Metal-halogen exchange with organolithium reagents, followed by the addition of an electrophile, can be used to introduce a wide range of functional groups at the 2-position.[9]

Caption: Potential functionalization reactions.

Applications in Drug Discovery:

The combination of the thiophene and tetrahydrofuran rings in a single molecule presents an attractive scaffold for medicinal chemistry. Both heterocycles are known to interact with various biological targets.[1][2][6]

-

Scaffold for Novel Therapeutics: This compound can serve as a starting point for the synthesis of libraries of novel compounds to be screened for a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4][5]

-

Bioisosteric Replacement: The thiophene ring is a well-known bioisostere of the benzene ring, and its incorporation can modulate the metabolic stability and pharmacokinetic properties of a drug candidate.[1]

-

Modulation of Physicochemical Properties: The tetrahydrofuran moiety can improve the solubility and polarity of the molecule, which are important parameters for drug-likeness.[6]

Conclusion

2-Bromo-5-(tetrahydrofuran-3-yl)thiophene represents a promising, yet underexplored, building block for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. This in-depth technical guide has provided a plausible synthetic route via a Negishi cross-coupling reaction, predicted its key physicochemical and spectroscopic properties, and outlined its potential for further chemical modification and application in drug discovery. The versatile reactivity of the bromothiophene moiety, combined with the favorable properties imparted by the tetrahydrofuran ring, makes this compound a valuable tool for researchers and scientists in the field.

References

-

3-Hydroxytetrahydrofuran - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025, January 15). Retrieved March 14, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Therapeutic importance of synthetic thiophene - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Thiophene-Based Compounds | Encyclopedia MDPI. (2021, October 9). Retrieved March 14, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - MDPI. (2021, July 19). Retrieved March 14, 2026, from [Link]

-

(-)-3-Hydroxytetrahydrofuran | C4H8O2 | CID 641512 - PubChem. (n.d.). Retrieved March 14, 2026, from [Link]

-

HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC. (2020, July 30). Retrieved March 14, 2026, from [Link]

-

2-Bromothiophene. (n.d.). Retrieved March 14, 2026, from [Link]

-

Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

-

Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. (2025, March 12). Retrieved March 14, 2026, from [Link]

-

A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (2010, November 3). Retrieved March 14, 2026, from [Link]

-

Negishi coupling - Wikipedia. (n.d.). Retrieved March 14, 2026, from [Link]

-

Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors - OSTI.GOV. (2024, June 13). Retrieved March 14, 2026, from [Link]

-

Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Tetrahydrofuran (THF)-containing natural products and biological activities. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

-

Tetrahydrofuran (THF): Applications, Properties and Market Outlook. (2025, March 6). Retrieved March 14, 2026, from [Link]

-

Facile synthesis of 3-substituted thieno[3,2-b]furan derivatives - Academia.edu. (n.d.). Retrieved March 14, 2026, from [Link]

-

Negishi cross-coupling reaction - YouTube. (2020, February 14). Retrieved March 14, 2026, from [Link]

-

Medical Application Of Tetrahydrofuran(THF) - EME - News. (2018, August 23). Retrieved March 14, 2026, from [Link]

-

The Negishi Cross-Coupling Reaction. (n.d.). Retrieved March 14, 2026, from [Link]

-

Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved March 14, 2026, from [Link]

-

Photoredox Suzuki coupling using alkyl boronic acids and esters - RSC Publishing. (n.d.). Retrieved March 14, 2026, from [Link]

-

3-Formyl-tetrahydrofuran - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved March 14, 2026, from [Link]

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (n.d.). Retrieved March 14, 2026, from [Link]

-

Boronic acids and boronic acid esters used in the Suzuki couplings with 4. - ResearchGate. (n.d.). Retrieved March 14, 2026, from [Link]

-

Tetrahydrofuran - the NIST WebBook. (n.d.). Retrieved March 14, 2026, from [Link]

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiophene-Based Compounds | Encyclopedia MDPI [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-Bromothiophene â Grokipedia [grokipedia.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Negishi coupling - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. m.youtube.com [m.youtube.com]

- 17. 2-Bromothiophene | 1003-09-4 [chemicalbook.com]

- 18. Double Couplings of Dibromothiophenes using Boronic Acids and Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suzuki Coupling [organic-chemistry.org]

An In-Depth Technical Guide to 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene: Synthesis, Properties, and Applications

Executive Summary

In the landscape of modern drug discovery and organic optoelectronics, functionalized thiophenes serve as indispensable molecular scaffolds. While simpler derivatives like 2-bromothiophene[1] and the alpha-substituted 2-(5-bromothiophen-2-yl)tetrahydrofuran (CAS: 1267501-91-6)[2] are widely cataloged, 2-bromo-5-(tetrahydrofuran-3-yl)thiophene represents a highly specialized, sterically tuned building block. The beta-linkage of the tetrahydrofuran (THF) ring imparts unique spatial geometry and solubility profiles distinct from standard linear alkyl chains[3].

This whitepaper provides a comprehensive, self-validating framework for the synthesis, physicochemical profiling, and downstream application of this niche compound, tailored for senior application scientists and drug development professionals.

Structural Identity & Physicochemical Profiling

The target compound features a thiophene core that is brominated at the C2 position and substituted with a THF ring at the C5 position via the THF's beta-carbon (C3). This specific regiochemistry requires precise synthetic control. Because the 3-yl isomer is a proprietary or custom-synthesized intermediate, its exact CAS registry number remains unassigned in public databases. However, we can accurately extrapolate its baseline properties by comparing it to its commercially available structural isomer[2] and the foundational 2-bromothiophene core[4].

Table 1: Comparative Physicochemical Properties

| Property | 2-Bromo-5-(tetrahydrofuran-2-yl)thiophene | 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene |

| CAS Number | 1267501-91-6[2] | Unassigned / Custom Synthesis |

| Molecular Formula | C8H9BrOS | C8H9BrOS |

| Molecular Weight | 233.13 g/mol [2] | 233.13 g/mol |

| Structural Isomerism | α -substituted cyclic ether | β -substituted cyclic ether |

| Predicted LogP | ~2.9 | ~2.8 (Extrapolated from base core[4]) |

| Primary Utility | General cross-coupling precursor | Sterically tuned D-A-D polymers / APIs |

Mechanistic Rationale: Regioselectivity in Thiophenes

The synthesis of 2-bromo-5-(tetrahydrofuran-3-yl)thiophene relies on the innate electronic properties of the thiophene heterocycle. The sulfur atom donates electron density into the aromatic π -system, making the α -positions (C2 and C5) highly nucleophilic and prone to electrophilic aromatic substitution (EAS)[5].

When starting with 3-(thiophen-2-yl)tetrahydrofuran, the C2 position is already occupied by the THF ring. Therefore, the incoming electrophile is exclusively directed to the remaining unsubstituted α -position (C5). To achieve this without degrading the sensitive aliphatic ether, N-Bromosuccinimide (NBS) is utilized instead of elemental bromine ( Br2 ). NBS provides a controlled, low concentration of electrophilic bromine, which prevents destructive polybromination and allows for safer handling[5].

Fig 1. Regioselective bromination workflow of thiophene derivatives using NBS.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the regioselective bromination of 3-(thiophen-2-yl)tetrahydrofuran. Every step is designed with causality in mind to ensure high yield, purity, and safety.

Table 2: Reagent Stoichiometry

| Reagent | Equivalents | Function |

| 3-(Thiophen-2-yl)tetrahydrofuran | 1.0 | Nucleophilic Starting Material |

| N-Bromosuccinimide (NBS) | 1.05 | Electrophilic Bromine Source |

| N,N-Dimethylformamide (DMF) | Solvent | Polar aprotic reaction medium |

| Na2S2O3 (aq, saturated) | Excess | Reductive Quenching Agent |

Step-by-Step Methodology

-

Reaction Setup & Solvation: Dissolve 1.0 equivalent of 3-(thiophen-2-yl)tetrahydrofuran in anhydrous DMF under an inert argon atmosphere. Causality: DMF is a polar aprotic solvent that stabilizes the polar Wheland intermediate during the EAS mechanism, accelerating the reaction rate.

-

Thermal Regulation: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Initiating the reaction at 0 °C is critical to suppress unwanted free-radical bromination at the highly reactive α -oxy carbons of the tetrahydrofuran ring.

-

Electrophile Addition: Slowly add 1.05 equivalents of NBS in small portions over 30 minutes. Shield the reaction flask from ambient light using aluminum foil. Causality: Light exclusion prevents the homolytic cleavage of the N-Br bond, ensuring the reaction proceeds strictly via an ionic electrophilic pathway rather than a radical pathway[5].

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4–6 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. Causality: TLC acts as a self-validating checkpoint; the reaction is only terminated when the starting material spot is completely consumed.

-

Reductive Quenching: Pour the reaction mixture into an excess of saturated aqueous sodium thiosulfate ( Na2S2O3 ). Causality: Thiosulfate instantly reduces any unreacted electrophilic bromine species to inert bromide salts, preventing oxidative degradation of the product during the subsequent workup.

-

Extraction & Purification: Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify the crude oil via silica gel column chromatography to yield pure 2-bromo-5-(tetrahydrofuran-3-yl)thiophene.

Downstream Applications: Cross-Coupling in Drug Discovery & Materials

The strategic placement of the bromine atom at the C2 position transforms the molecule into a highly versatile electrophile for Palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is highly polarized, making it highly susceptible to oxidative addition by Pd(0) catalysts[5].

Pharmaceutical Development (APIs)

Thiophene carboxamide scaffolds have emerged as potent antiproliferative and anticancer agents[6]. By subjecting 2-bromo-5-(tetrahydrofuran-3-yl)thiophene to Suzuki-Miyaura coupling with various aryl boronic acids, researchers can rapidly generate libraries of multi-ring systems. The β -THF ring provides a unique hydrogen-bond accepting oxygen atom that can interact with kinase active sites, offering a distinct pharmacokinetic profile compared to standard alkyl-substituted thiophenes[6].

Organic Optoelectronics

In materials science, alkylated thiophenes (such as 2-bromo-5-decylthiophene) are standard end-capping reagents for semiconducting oligomers[3]. However, substituting a linear decyl chain with a cyclic THF ring alters the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. Through Stille coupling with organostannanes, this building block can be integrated into Donor-Acceptor-Donor (D-A-D) polymers for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs), where the ether oxygen can participate in weak metal coordination to tune film morphology[3].

Fig 2. Downstream applications of the brominated thiophene core via Pd-catalysis.

Sources

- 1. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 2. 1267501-91-6|2-(5-Bromothiophen-2-yl)tetrahydrofuran|BLD Pharm [bldpharm.com]

- 3. ossila.com [ossila.com]

- 4. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a reactive bromine atom and a solubilizing tetrahydrofuran group on a thiophene core, makes it a versatile building block for the synthesis of novel organic molecules. Thiophene derivatives are known for a wide range of pharmacological activities and are crucial components in the development of new therapeutic agents.[1][2] This guide provides a comprehensive, in-depth analysis of the analytical techniques and methodologies required for the unambiguous structure elucidation of this compound, ensuring scientific integrity and providing actionable insights for researchers in the field.

The precise determination of a molecule's structure is a cornerstone of chemical research, influencing its reactivity, biological activity, and material properties. This guide will detail a multi-faceted analytical approach, combining spectroscopic techniques to provide a self-validating system for structural confirmation. We will explore the causality behind experimental choices and provide detailed protocols, moving beyond a simple listing of steps to offer a deeper understanding of the elucidation process.

The Analytical Workflow: A Multi-Technique Approach

The structure elucidation of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene relies on the synergistic use of several key analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a definitive confirmation.

The primary techniques employed are:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : To determine the carbon-hydrogen framework and connectivity. This includes 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments.

-

Mass Spectrometry (MS) : To determine the molecular weight and elemental composition, and to gain insights into the fragmentation patterns.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule.

This integrated approach ensures a robust and reliable structural assignment.

Caption: Diagram showing key expected HMBC correlations for structural confirmation.

Mass Spectrometry: Determining Molecular Weight and Formula

Mass spectrometry (MS) provides the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula. [3]The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues. [4] Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A prominent molecular ion peak should be observed. Due to the presence of bromine, a characteristic isotopic pattern will be seen, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). [5]* High-Resolution Mass Spectrometry (HRMS): This will provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₉H₉BrOS).

-

Fragmentation: Key fragmentation pathways would likely involve the loss of the bromine atom and cleavage of the tetrahydrofuran ring. [6]Common fragments would include the thiophene ring and the tetrahydrofuran moiety. [7] Experimental Protocol: GC-MS [8]

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or dichloromethane.

-

Injection: Inject a small volume (e.g., 1 µL) into the gas chromatograph (GC) inlet.

-

Separation: The compound is vaporized and separated from any impurities on the GC column.

-

Ionization and Analysis: The separated compound enters the mass spectrometer, is ionized (typically by electron impact, EI), and the resulting ions are separated by their mass-to-charge ratio.

Infrared Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the types of chemical bonds (functional groups) present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3100 | C-H stretch | Aromatic (Thiophene) |

| 2850-3000 | C-H stretch | Aliphatic (Tetrahydrofuran) |

| ~1450 | C=C stretch | Aromatic (Thiophene) |

| 1050-1150 | C-O stretch | Ether (Tetrahydrofuran) |

| ~800 | C-S stretch | Thiophene |

| 500-600 | C-Br stretch | Bromoalkane |

This data confirms the presence of the key functional groups and is consistent with the proposed structure.

Data Synthesis and Final Structure Confirmation

The definitive structure of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is established by integrating the data from all analytical techniques.

-

The mass spectrum confirms the molecular formula.

-

The IR spectrum confirms the presence of the thiophene, tetrahydrofuran, and bromo functionalities.

-

The ¹H and ¹³C NMR spectra provide the chemical shifts and multiplicities for each unique proton and carbon, respectively.

-

2D NMR (COSY, HSQC, and HMBC) experiments unequivocally establish the connectivity of the atoms, linking the tetrahydrofuran ring to the C5 position of the 2-bromothiophene ring.

The convergence of all this data provides a self-validating and unambiguous confirmation of the molecular structure.

References

-

Bowie, J. H., Cooks, R. G., Lawesson, S.-O., & Nolde, C. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 616-621. [Link]

-

Catellani, M., Lattuada, L., & Schenetti, L. (2007). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Macromolecules, 40(14), 4874–4881. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]

- Gürdere, M. B., et al. (2013). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 25(3), 1425-1428.

-

Khan, I., et al. (2017). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Chemistry Central Journal, 11(1), 66. [Link]

-

López, N., & Boluda, A. (2020). HFIP-Promoted Synthesis of Substituted Tetrahydrofurans by Reaction of Epoxides with Electron-Rich Alkenes. Molecules, 25(15), 3464. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

-

Nanalysis. (2019, February 25). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

-

NIST. (n.d.). Thiophene, tetrahydro-. [Link]

-

PubChem. (n.d.). 2-Bromo-5-(trifluoromethyl)thiophene. [Link]

-

SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). [Link]

-

Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

Sources

- 1. Role of Substitution Patterns in Four Regioisomeric Tetraphenylethylene–Thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalwjarr.com [journalwjarr.com]

- 3. rsc.org [rsc.org]

- 4. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Thiophene, tetrahydro- [webbook.nist.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the NMR Spectral Analysis of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene

Abstract

For researchers and professionals in drug development and materials science, the unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene represents a key building block, merging the distinct chemical properties of a halogenated thiophene and a saturated tetrahydrofuran ring. This guide provides a comprehensive, in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this target molecule. In the absence of published experimental data, this document serves as a predictive framework, grounded in the established spectral characteristics of its constituent moieties. We will dissect the anticipated chemical shifts, multiplicities, and coupling constants, explain the underlying principles of spin-spin coupling and diastereotopicity, and provide a robust, field-proven protocol for the acquisition and validation of NMR data for this and similar novel structures.

Introduction and Plausible Synthetic Rationale

The title compound, 2-bromo-5-(tetrahydrofuran-3-yl)thiophene, is a bifunctional molecule with significant potential as an intermediate in organic synthesis. The brominated thiophene ring is primed for a variety of cross-coupling reactions, while the tetrahydrofuran (THF) moiety can influence solubility and conformational properties. Accurate structural characterization is paramount, and NMR spectroscopy is the definitive tool for this purpose.

A plausible and efficient synthesis of this molecule would likely involve a transition-metal-catalyzed cross-coupling reaction. For instance, a Kumada or Suzuki-Miyaura coupling could be employed.[1][2] This would typically involve the reaction of a Grignard reagent or boronic acid derivative of one of the heterocyclic rings with a halogenated version of the other. A likely route is the coupling of the Grignard reagent of 3-bromotetrahydrofuran with 2,5-dibromothiophene, where the greater reactivity of the bromine at the 2-position of the thiophene would favor the desired product. This synthetic logic establishes the critical C5-C3' linkage between the thiophene and THF rings, which forms the basis of our spectral predictions.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2-bromo-5-(tetrahydrofuran-3-yl)thiophene is predicted to be complex, particularly in the aliphatic region, due to the chiral center at C3' of the THF ring, which induces magnetic non-equivalence in the adjacent methylene protons.

Aromatic Region (Thiophene Protons)

The 2,5-disubstituted thiophene ring will give rise to two signals in the aromatic region, corresponding to H-3 and H-4. These protons form an AX spin system and will appear as two doublets.

-

H-3 and H-4: Based on data for 2-bromothiophene, where the protons appear at approximately 6.93 ppm and 7.05 ppm[3], the introduction of an alkyl substituent at the 5-position is expected to cause a slight upfield shift. We predict these signals to appear in the range of 6.80-7.00 ppm . The characteristic coupling constant for vicinal protons in a thiophene ring, ³JHH, is typically between 3.5 and 5.5 Hz.

Aliphatic Region (Tetrahydrofuran Protons)

The seven protons of the tetrahydrofuran ring will present a more complex pattern due to diastereotopicity. The C3' carbon is a stereocenter, rendering the geminal protons on C2' and C4' chemically non-equivalent.

-

H-3': This methine proton, directly attached to the thiophene ring, will be coupled to the four protons on the adjacent C2' and C4' carbons. This will result in a complex multiplet, predicted to be in the range of 3.50-3.80 ppm .

-

H-2' and H-5' Protons: The methylene groups adjacent to the ring oxygen are the most deshielded of the aliphatic protons. The two protons on C2' (H-2'a and H-2'b) are diastereotopic and will have different chemical shifts. They will each be split by the other (geminal coupling, ²J ≈ 8-10 Hz) and by the H-3' proton (vicinal coupling, ³J ≈ 6-8 Hz), resulting in two distinct multiplets, likely appearing as complex doublets of doublets. A similar, though slightly different, pattern is expected for the H-5' protons. We predict these four protons to resonate in the range of 3.80-4.20 ppm .

-

H-4' Protons: The two protons on C4' (H-4'a and H-4'b) are also diastereotopic. They will be coupled to each other, to the H-3' proton, and to the two H-5' protons. This will lead to two highly complex and likely overlapping multiplets in the region of 2.00-2.40 ppm .

Summary of Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-3 / H-4 | 6.80 - 7.00 | Doublet | 3.5 - 5.5 | 2H |

| H-2' / H-5' | 3.80 - 4.20 | Multiplet | N/A | 4H |

| H-3' | 3.50 - 3.80 | Multiplet | N/A | 1H |

| H-4' | 2.00 - 2.40 | Multiplet | N/A | 2H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Thiophene Carbons: Four signals are expected in the aromatic region. The carbon bearing the bromine (C-2) will be significantly shielded by the halogen and is predicted to appear around 112-118 ppm . The carbon directly attached to the THF ring (C-5) will be downfield, likely in the 145-150 ppm range. The two CH carbons (C-3 and C-4) will appear in the typical aromatic region for thiophenes, between 125-130 ppm .

-

Tetrahydrofuran Carbons: Five signals are expected in the aliphatic region. The carbons bonded to the oxygen atom (C-2' and C-5') will be the most deshielded, appearing in the range of 68-75 ppm . The methine carbon (C-3') attached to the thiophene ring will be found around 40-45 ppm , and the remaining methylene carbon (C-4') is predicted to be in the 30-35 ppm range.

Summary of Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-5 | 145 - 150 |

| C-3 / C-4 | 125 - 130 |

| C-2 | 112 - 118 |

| C-2' / C-5' | 68 - 75 |

| C-3' | 40 - 45 |

| C-4' | 30 - 35 |

Visualization of Structure and Analytical Workflow

To provide a clear visual reference, the molecular structure and a general workflow for NMR analysis are presented below using the DOT language.

Caption: Molecular structure with atom numbering.

Caption: A generalized workflow for NMR-based structural elucidation.

Experimental Protocol for NMR Data Acquisition

This protocol describes a self-validating system for acquiring high-quality NMR data, ensuring accuracy and reproducibility.

5.1. Sample Preparation

-

Weigh 5-10 mg of the purified 2-bromo-5-(tetrahydrofuran-3-yl)thiophene into a clean, dry vial.

-

Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.

-

Gently agitate the vial until the sample is fully dissolved.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

5.2. Instrument Setup (400 MHz Spectrometer)

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity. Modern spectrometers typically perform this step automatically.

5.3. ¹H NMR Data Acquisition

-

Pulse Program: A standard 30-degree pulse (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Spectral Width: Set to a range of -1 to 13 ppm to encompass all expected signals.

-

Number of Scans: 16 to 32 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

5.4. ¹³C NMR Data Acquisition

-

Pulse Program: A standard proton-decoupled pulse program with a 30-degree pulse (e.g., 'zgpg30').

-

Spectral Width: Set to a range of 0 to 220 ppm.

-

Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A 2-second delay is standard.

5.5. Data Processing

-

Apply a Fourier Transform (FT) to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually to ensure all peaks are in the correct absorptive mode.

-

Apply baseline correction to ensure a flat baseline.

-

Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS to 0.00 ppm. Calibrate the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H spectrum.

5.6. Structural Verification with 2D NMR For an unambiguous assignment of all signals, especially the complex patterns of the THF ring, the following 2D NMR experiments are strongly recommended:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks (e.g., confirming the connectivity within the THF ring).

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the linkage between the thiophene and THF rings.

Conclusion

References

-

Martinet, S., Méou, A., & Brun, P. (2007). 1H and 13C chemical shifts for some tetrasubstituted 2,5-diaryl di- and tetrahydrofuran derivatives. Magnetic Resonance in Chemistry, 45(2), 182-184. Available at: [Link]

-

Life Sciences. Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. Available at: [Link]

-

Chertkov, V. A., Shestakova, A. K., & Chertkov, V. (2014). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. ResearchGate. Available at: [Link]

-

Khan, K. M., et al. (2015). Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules. Molecules, 20(4), 6355-6372. Available at: [Link]

- Gürdere, M. B., et al. (2007). Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole from Toluene. Asian Journal of Chemistry, 19(2), 1425.

-

Organic Chemistry Portal. Synthesis of thiophenes. Available at: [Link]

-

SpectraBase. 3-Methyltetrahydrofuran - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Reich, H. J. NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]

-

ElectronicsAndBooks. Synthesis of Thiophene/Phenylene Co-oligomers. I. - Phenyl-capped Oligothiophenes. Available at: [Link]

-

Chem Help ASAP. differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

- Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

-

ResearchGate. Synthesis of 2-(bromomethyl)-5-aryl-thiophenes (3a-i). Available at: [Link]

- Jarvo, E. R., & Morken, J. P. (2007). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Organic letters, 9(19), 3801–3804.

- Dietmar, S. (2009). The Grignard Reagents. Organometallics, 28(21), 6099-6100.

Sources

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene

Abstract

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of programmatic success. Thiophene-based heterocyclic compounds are prevalent scaffolds in medicinal chemistry and materials science, demanding rigorous analytical characterization. This technical guide provides a comprehensive examination of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene. We delve into the theoretical principles governing the chemical shifts in this specific molecule, present a field-proven, self-validating protocol for data acquisition, and offer a detailed, predictive analysis of the complete carbon skeleton. This document is designed to serve as a practical reference for the structural elucidation of similarly complex substituted heteroaromatic systems.

Introduction: The Need for Precise Structural Elucidation

The molecule 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene represents a confluence of important structural motifs in modern synthetic chemistry. The thiophene ring is a bioisostere of the benzene ring, frequently incorporated into pharmaceutical candidates to modulate metabolic stability and biological activity.[1] The bromo-substituent provides a reactive handle for further functionalization via cross-coupling reactions, while the tetrahydrofuran (THF) moiety can influence solubility and hydrogen bonding potential.

Given these features, this molecule is a valuable intermediate. However, its synthesis can potentially lead to isomeric impurities. Therefore, a definitive and robust method for structural verification is not merely a procedural step but a critical requirement for quality control and the validation of downstream biological or material science data. ¹³C NMR spectroscopy offers a direct, non-destructive window into the carbon framework of the molecule, providing a unique signal for each magnetically distinct carbon atom and thus serving as an essential tool for its unequivocal identification.

Theoretical Principles: Predicting the ¹³C NMR Landscape

The chemical shift (δ) of each carbon atom in 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is governed by a combination of factors inherent to its molecular structure. A foundational understanding of these effects is crucial for accurate spectral interpretation.[2]

-

Hybridization: The most significant distinction is between the sp²-hybridized carbons of the aromatic thiophene ring, which are expected to resonate downfield (typically 110-150 ppm), and the sp³-hybridized carbons of the saturated tetrahydrofuran ring, which will appear upfield (generally 20-80 ppm).[3]

-

Electronegativity and Inductive Effects: The electronegative bromine atom directly attached to C2 of the thiophene ring will induce a significant downfield shift on this carbon. However, this is often tempered by the "heavy atom effect," which can cause an upfield shift for carbons bonded to heavier halogens like bromine and iodine.[4] The oxygen atom within the THF ring will strongly deshield the adjacent C2' and C5' carbons, causing them to resonate further downfield than the other THF carbons.[5]

-

Aromaticity and Substituent Effects: The thiophene ring possesses aromatic character, influencing the chemical shifts of its constituent carbons. Unsubstituted thiophene shows signals around δ 125 ppm.[6] The bromine at C2 and the alkyl substituent (THF group) at C5 will perturb the electron density around the ring, shifting the C3 and C4 signals. Generally, substitution on a thiophene ring causes the directly attached carbon (ipso-carbon) to shift downfield.[7]

Experimental Protocol for High-Fidelity Data Acquisition

The acquisition of a high-quality, interpretable ¹³C NMR spectrum is contingent on a meticulously executed experimental protocol. The following procedure is designed to be self-validating by ensuring sample purity, instrument stability, and appropriate acquisition parameters for this class of molecule.

Sample Preparation

-

Analyte Purity: Ensure the sample of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is of high purity (>95%), as determined by a preliminary ¹H NMR or LC-MS analysis. Paramagnetic impurities can severely broaden signals and compromise data quality.

-

Solvent Selection: Dissolve 15-25 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for a broad range of organic compounds and its single, well-characterized solvent resonance at δ 77.16 ppm, which can serve as a secondary chemical shift reference.[8]

-

Internal Standard: Add a small amount (1-2 μL) of tetramethylsilane (TMS) to the solution. TMS is the universally accepted primary reference standard for ¹H and ¹³C NMR, defined as δ 0.00 ppm.[1] Its inclusion is critical for ensuring spectral accuracy and comparability across different instruments.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Spectrometer Setup and Calibration

-

Instrumentation: The data should be acquired on a modern NMR spectrometer with a field strength of at least 400 MHz (for ¹H frequency), which corresponds to a ¹³C frequency of approximately 100 MHz.

-

Tuning and Matching: Tune and match the NMR probe for the ¹³C frequency to ensure maximum signal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak. This step is paramount for achieving high resolution.

Data Acquisition Parameters

-

Experiment: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 or zgdc on Bruker systems) should be used. This technique removes ¹H-¹³C coupling, simplifying the spectrum so that each unique carbon appears as a singlet.[9]

-

Spectral Width: Set a spectral width of approximately 220-240 ppm to ensure all expected carbon signals, from alkyl to aromatic, are captured.

-

Acquisition Time (AQ): An acquisition time of at least 1.0-1.5 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay (D1): A relaxation delay of 2.0 seconds is a standard starting point. For molecules of this size, this delay is generally sufficient to allow for near-complete relaxation of most carbon nuclei, providing more reliable quantitative information, although quaternary carbons may require longer delays.

-

Number of Scans (NS): Due to the low natural abundance of the ¹³C isotope (1.1%), a significant number of scans is required. Typically, 1024 to 2048 scans are necessary to achieve an adequate signal-to-noise ratio.

Data Processing

-

Fourier Transformation: Apply an exponential line broadening factor (LB) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually or automatically phase the transformed spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction algorithm to produce a flat, artifact-free baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to δ 0.00 ppm.

Figure 1: Standard workflow for ¹³C NMR data acquisition and processing.

Spectral Analysis and Predictive Interpretation

The following is a predictive analysis of the ¹³C NMR spectrum of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene based on established chemical shift theory and data from analogous structures.[10][11][12] All nine carbon atoms in the molecule are chemically non-equivalent and are expected to produce nine distinct signals.

Figure 2: Numbering scheme for 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene.

Predicted Chemical Shift Assignments

The predicted chemical shifts are summarized in the table below. These values are estimated based on the known shifts of 2-bromothiophene, 3-substituted tetrahydrofurans, and general substituent effects.[13][14]

| Carbon Atom | Hybridization | Key Influences | Predicted Shift (δ, ppm) |

| C5 | sp² | Aromatic, ipso-C of alkyl substituent | 145 - 155 |

| C3 | sp² | Aromatic CH, β to Br, α to THF substituent | 129 - 134 |

| C4 | sp² | Aromatic CH, α to Br, β to THF substituent | 126 - 130 |

| C2 | sp² | Aromatic, C-Br bond (electronegativity & heavy atom effect) | 110 - 118 |

| C2' | sp³ | Aliphatic, C-O bond | 72 - 78 |

| C5' | sp³ | Aliphatic, C-O bond | 67 - 73 |

| C3' | sp³ | Aliphatic, C attached to thiophene ring (benzylic-like) | 40 - 48 |

| C4' | sp³ | Aliphatic CH₂ | 32 - 38 |

Justification of Assignments

-

Thiophene Ring Carbons (C2, C3, C4, C5):

-

C5: As the ipso-carbon attached to the electron-donating alkyl (THF) group, C5 is expected to be the most downfield of the thiophene carbons.

-

C3 & C4: These are the protonated carbons of the thiophene ring. Their exact shifts are influenced by both substituents, but they are expected in the typical aromatic region for substituted thiophenes.[15]

-

C2: The carbon bearing the bromine (C2) is subject to two opposing effects. Bromine's electronegativity deshields the carbon, but the "heavy atom effect" is known to cause a significant upfield (shielding) effect.[4] In 2-bromothiophene itself, this carbon appears around 112 ppm, and a similar value is predicted here.[13]

-

-

Tetrahydrofuran Ring Carbons (C2', C3', C4', C5'):

-

C2' & C5': These two carbons are directly bonded to the electronegative oxygen atom and will therefore be the most downfield signals of the THF ring.[16] They are diastereotopic and thus chemically non-equivalent, expected to give two distinct signals.

-

C3': This methine carbon is directly attached to the thiophene ring, placing it in a "benzylic-like" position. This deshielding environment shifts it downfield relative to a standard aliphatic CH.

-

C4': This carbon is the most shielded of the THF ring, being a simple methylene group β to both the oxygen and the thiophene substituent. It is therefore predicted to have the most upfield chemical shift.

-

Conclusion

¹³C NMR spectroscopy provides an unambiguous and information-rich method for the structural confirmation of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene. Through the application of a robust experimental protocol and a thorough understanding of the interplay between hybridization, electronegativity, and aromaticity, each of the nine unique carbon atoms can be confidently assigned. The predictive analysis presented in this guide serves as a reliable roadmap for researchers, enabling them to quickly and accurately verify the structure of this and related heterocyclic building blocks, thereby ensuring the integrity of their research and development efforts.

References

-

Fonseca, S. F., et al. (1979). ¹³C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441-444. [Link]

-

Gronowitz, S., et al. (1975). ¹³C NMR spectra of thiophenes. III—Bromothiophenes. Magnetic Resonance in Chemistry, 7(7), 361-365. [Link]

-

Fonseca, S. F., Barata, L. E. S., Rúveda, E. A., & Baker, P. M. (1979). 13C nuclear magnetic resonance spectral and conformational analysis of naturally occurring tetrahydrofuran lignans. Canadian Journal of Chemistry, 57(4), 441–444. [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1974). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 47(6), 1547-1548. [Link]

-

Study.com. (n.d.). The structure of THF(tetrahydrofuran) is given below. How many C-13 signals will appear on the 13C NMR spectrum?. [Link]

-

Prasad, J. S., et al. (2005). Synthesis and 13C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens. Chemistry of Materials, 17(8), 2097-2102. [Link]

-

Sawinski, P. K., & Tabaciarz, A. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 409-415. [Link]

-

Millam, J. M., et al. (n.d.). Tetrahydrofuran (THF) was distilled from sodium/benzophenone under argon atmosphere. 1H- and 13C-NMR spectra were recorded with. [Link]

-

LibreTexts Chemistry. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromothiophene. PubChem. [Link]

-

Coque, P. G., et al. (1996). 13C NMR Chemical Shifts of Heterocycles: 3. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Spectroscopy Letters, 29(4), 673-681. [Link]

-

Reich, H. J. (2020). 6-CMR-3 ¹³C Chemical Shift Effects on sp³ Carbons. University of Wisconsin. [Link]

-

OpenStax. (2023). 13.11 Characteristics of ¹³C NMR Spectroscopy. [Link]

-

Oregon State University. (2022). ¹³C NMR Chemical Shifts. [Link]

-

Indian Institute of Technology Delhi. (n.d.). ¹³C NMR spectroscopy. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Thiophene(110-02-1) 13C NMR [m.chemicalbook.com]

- 7. academic.oup.com [academic.oup.com]

- 8. life.illinois.edu [life.illinois.edu]

- 9. bhu.ac.in [bhu.ac.in]

- 10. oipub.com [oipub.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. homework.study.com [homework.study.com]

- 13. 2-Bromothiophene(1003-09-4) 13C NMR spectrum [chemicalbook.com]

- 14. tandfonline.com [tandfonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Tetrahydrofuran(109-99-9) 13C NMR [m.chemicalbook.com]

Mass Spectrometry of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene: A Comprehensive Mechanistic and Analytical Guide

Executive Summary

For researchers and drug development professionals, the structural elucidation of halogenated heterocycles is a critical quality control step. 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene (Chemical Formula: C₈H₉BrOS; Exact Mass: ~231.96 Da) presents a unique analytical profile due to its tripartite structure: a polarizable thiophene core, an isotopic bromine tag, and an aliphatic tetrahydrofuran (THF) ring. This whitepaper provides an authoritative, in-depth guide to the mass spectrometric behavior of this molecule, detailing the causality behind ionization choices, mechanistic fragmentation pathways, and self-validating experimental protocols.

Ionization Strategy & Solvent Causality

The selection of the ionization technique fundamentally dictates the structural data obtained. For 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene, Electron Ionization (EI) at 70 eV coupled with Gas Chromatography (GC) is the gold standard, superseding Electrospray Ionization (ESI).

The Causality of Ionization Choice: The molecule lacks highly basic functional groups (such as primary or secondary amines) necessary for efficient protonation [M+H]+ in positive-ion ESI. Conversely, EI at 70 eV imparts a standardized internal energy (~6.7 MJ/mol) that reliably ejects an electron from the highest occupied molecular orbital (typically the sulfur lone pair or the π -system of the thiophene ring), generating a radical cation [M]+∙ [1]. This energy is sufficient to drive deep, reproducible structural fragmentation.

The Causality of Solvent Selection: While THF is a ubiquitous solvent in polymer and organic chemistry, it must be strictly avoided during sample preparation for the mass spectrometry of this compound. THF rapidly forms peroxides upon exposure to atmospheric oxygen. These peroxides can induce artifactual oxidation of the thiophene sulfur, converting it to a sulfoxide or sulfone prior to ionization, thereby generating false molecular weights[2]. Dichloromethane (DCM) or Acetonitrile are the authoritative choices for stock solutions to preserve molecular integrity.

Mechanistic Fragmentation Logic

The fragmentation of 2-Bromo-5-(tetrahydrofuran-3-yl)thiophene is governed by the relative bond dissociation energies of its substituents. The process is highly predictable and can be mapped into three primary dissociation channels:

-

The Isotopic Signature (The Internal Tag): Bromine possesses two stable isotopes, 79Br and 81Br , in a nearly 1:1 natural abundance. This creates a diagnostic doublet for the intact molecular ion at m/z 232 and 234. Any fragment ion that retains this 1:1 doublet still contains the bromine atom, acting as a built-in isotopic tracker.

-

Radical Site-Initiated Cleavage (C-Br Bond): The most thermodynamically favored pathway is the homolytic cleavage of the C-Br bond. This radical site-initiated fragmentation expels a bromine radical (Br ∙ ), leaving behind a highly stabilized, conjugated thienyl-THF cation at m/z 153[1]. Because the resulting cation is stabilized by resonance from the thiophene ring, this peak often dominates the spectrum as the base peak.

-

Tetrahydrofuran (THF) Ring Cleavage: Aliphatic cyclic ethers like THF undergo characteristic α -cleavage under EI conditions. This pathway typically results in the neutral loss of formaldehyde (CH₂O, 30 Da) or ethylene oxide (C₂H₄O, 44 Da). For our target molecule, the loss of ethylene oxide from the parent ion yields a minor doublet at m/z 188 / 190[3].

-